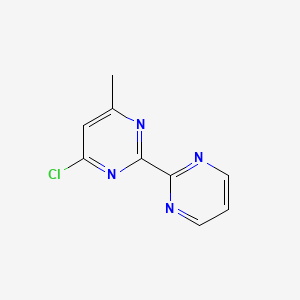

4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine” is a chemical compound with the molecular weight of 205.65 . It is a powder at room temperature .

Molecular Structure Analysis

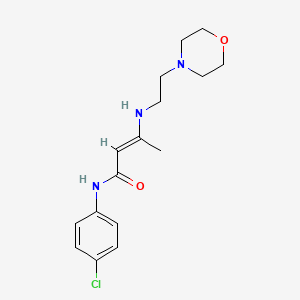

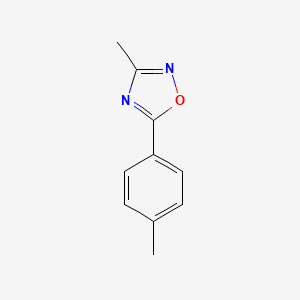

The molecular structure of “this compound” consists of a pyrimidine ring linked to a pyridine ring .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, a related compound, 2,4-Dichloro-6-methylpyrimidine, reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 205.65 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Derivatives for Phleomycin Amplification : Compounds like 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine have been synthesized as derivatives to potentially amplify the antibiotic phleomycin. These compounds show varying activities as amplifiers of phleomycin, indicating their potential use in enhancing antibiotic efficacy (Brown, Cowden, & Strekowski, 1982).

Structural and Electronic Characterization : The structural parameters, electronic properties, and nonlinear optical (NLO) characteristics of thiopyrimidine derivatives, including compounds related to this compound, have been studied. These analyses contribute to understanding the potential applications in medicine and NLO fields (Hussain et al., 2020).

Biological Activity

Plant Growth Stimulation : Derivatives of this compound have been found to exhibit a notable plant growth stimulating effect. This discovery suggests their potential use in agricultural sciences to enhance plant growth (Pivazyan et al., 2019).

Antimicrobial and Antifungal Activities : Some pyrimidine salts, including derivatives of this compound, have been synthesized and evaluated for antibacterial and antifungal activities. These compounds have shown varying degrees of inhibition towards different microbial strains, indicating their potential in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel : Pyrimidinic Schiff bases, including derivatives of this compound, have been investigated for their efficiency in inhibiting corrosion of mild steel in hydrochloric acid solution. These studies are significant in industrial applications where corrosion prevention is crucial (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mécanisme D'action

Target of Action

The primary targets of 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine are currently not well-defined in the literature. This compound is a derivative of pyrimidine, a basic structure in many biological compounds such as nucleotides. Therefore, it may interact with various biological targets .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, including binding to enzymes or receptors, inhibiting or activating biochemical pathways, or acting as structural analogs of natural substrates .

Biochemical Pathways

Given its pyrimidine core, it may potentially influence pathways involving pyrimidine metabolism .

Pharmacokinetics

The molecular weight of this compound is 20565 , which is within the optimal range for drug-like properties, suggesting it may have suitable bioavailability.

Result of Action

As a pyrimidine derivative, it may potentially influence cellular processes involving pyrimidine metabolism .

Propriétés

IUPAC Name |

4-chloro-6-methyl-2-pyrimidin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4/c1-6-5-7(10)14-9(13-6)8-11-3-2-4-12-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRZLGUVRPSCRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=NC=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5,6-dimethyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]furo[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2785497.png)

![Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2785500.png)

![ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate](/img/structure/B2785503.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide](/img/structure/B2785505.png)

![Methyl 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2785508.png)

![4-(4-Methyl-1,3-thiazole-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2785514.png)